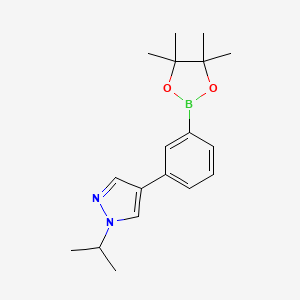
N-((3,5-Dichloro-4-fluorophenyl)carbamoyl)-2,6-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3,5-Dichloro-4-fluorophenyl)carbamoyl)-2,6-difluorobenzamide is a synthetic organic compound characterized by its unique chemical structure, which includes multiple halogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((3,5-Dichloro-4-fluorophenyl)carbamoyl)-2,6-difluorobenzamide typically involves the reaction of 3,5-dichloro-4-fluoroaniline with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
N-((3,5-Dichloro-4-fluorophenyl)carbamoyl)-2,6-difluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides and reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Applications De Recherche Scientifique
N-((3,5-Dichloro-4-fluorophenyl)carbamoyl)-2,6-difluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex molecules
Mécanisme D'action
The mechanism of action of N-((3,5-Dichloro-4-fluorophenyl)carbamoyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Dichloro-4-fluorobenzotrifluoride
- 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone
- 3,5-Dichloro-4-fluoroaniline
Uniqueness
Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields .
Propriétés
Formule moléculaire |
C14H7Cl2F3N2O2 |
|---|---|
Poids moléculaire |
363.1 g/mol |
Nom IUPAC |
N-[(3,5-dichloro-4-fluorophenyl)carbamoyl]-2,6-difluorobenzamide |
InChI |
InChI=1S/C14H7Cl2F3N2O2/c15-7-4-6(5-8(16)12(7)19)20-14(23)21-13(22)11-9(17)2-1-3-10(11)18/h1-5H,(H2,20,21,22,23) |
Clé InChI |
LTYPHTSOBKDENI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C(=C2)Cl)F)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Methylbenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13679121.png)



![2-[2-(2-cyanobutan-2-yl)hydrazinyl]-2-methylbutanenitrile](/img/structure/B13679151.png)






